molecular formula C22H19N5O2S B2481493 2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide CAS No. 2034576-45-7

2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide

Cat. No.: B2481493
CAS No.: 2034576-45-7
M. Wt: 417.49
InChI Key: SPDKXOXGLULXRZ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the pyrazinyl group, and the final coupling with the benzylsulfanyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)phenylacetamide
  • N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide
  • 2-(benzylsulfanyl)-N-(2-phenyl)acetamide

Uniqueness

2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c28-20(15-30-14-16-6-2-1-3-7-16)25-18-9-5-4-8-17(18)12-21-26-22(27-29-21)19-13-23-10-11-24-19/h1-11,13H,12,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDKXOXGLULXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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